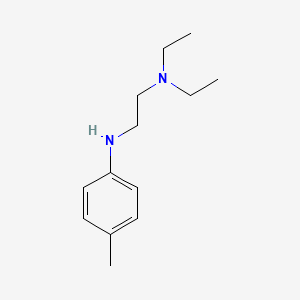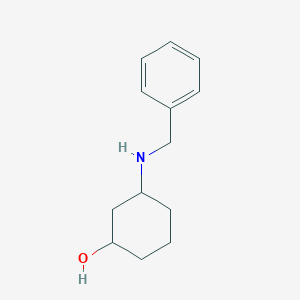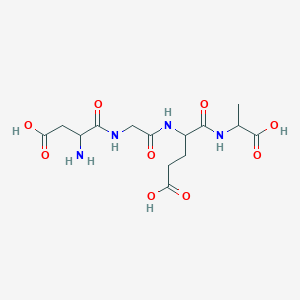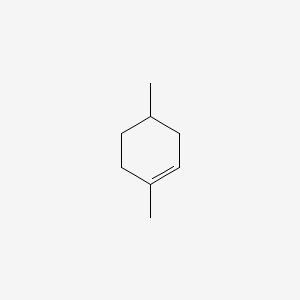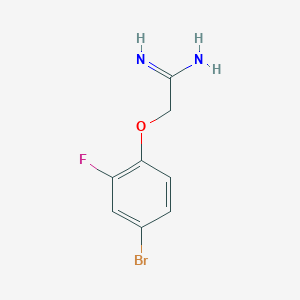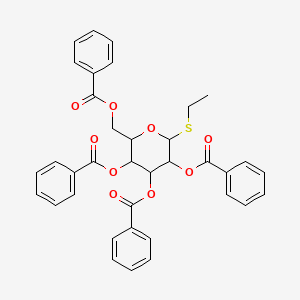
2-(3-Methoxyphenyl)-2-(piperidin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(3-méthoxyphényl)-2-(pipéridin-1-yl)acétique est un composé organique qui présente un groupe méthoxyphényle et un groupe pipéridinyle liés à une fraction acide acétique. Les composés ayant de telles structures sont souvent étudiés pour leurs propriétés pharmacologiques potentielles et leurs applications en chimie médicinale.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l’acide 2-(3-méthoxyphényl)-2-(pipéridin-1-yl)acétique implique généralement les étapes suivantes :
Matières premières : La synthèse commence par le 3-méthoxybenzaldéhyde et la pipéridine.
Formation d’un intermédiaire : Le groupe aldéhyde du 3-méthoxybenzaldéhyde réagit avec la pipéridine pour former un intermédiaire imine.
Réduction : L’intermédiaire imine est ensuite réduit pour former l’amine correspondante.
Acylation : L’amine est acylée avec de l’acide chloroacétique pour donner le produit final, l’acide 2-(3-méthoxyphényl)-2-(pipéridin-1-yl)acétique.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent des voies synthétiques similaires, mais elles sont optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à flux continu, des conditions de réaction optimisées et des techniques de purification pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(3-méthoxyphényl)-2-(pipéridin-1-yl)acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle.
Réduction : Le groupe acide carboxylique peut être réduit en alcool.
Substitution : Le groupe méthoxy peut être substitué par d’autres groupes fonctionnels.
Réactifs et conditions courantes
Oxydation : Des réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) peuvent être utilisés.
Réduction : Des réactifs comme l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont courants.
Substitution : Divers nucléophiles peuvent être utilisés en milieu acide ou basique.
Principaux produits
Oxydation : Acide 2-(3-hydroxyphényl)-2-(pipéridin-1-yl)acétique.
Réduction : 2-(3-méthoxyphényl)-2-(pipéridin-1-yl)éthanol.
Substitution : Les produits dépendent du nucléophile utilisé.
4. Applications de la recherche scientifique
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les cibles biologiques.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles, telles que les effets anti-inflammatoires ou analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme intermédiaires dans la fabrication chimique.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(3-méthoxyphényl)-2-(pipéridin-1-yl)acétique dépendrait de ses interactions spécifiques avec les cibles moléculaires. En général, ces composés peuvent interagir avec les récepteurs, les enzymes ou les canaux ioniques, en modulant leur activité et en entraînant divers effets biologiques. Des études détaillées seraient nécessaires pour élucider les voies et les cibles exactes impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-(3-méthoxyphényl)-2-(pyrrolidin-1-yl)acétique : Structure similaire, mais avec un cycle pyrrolidine au lieu de la pipéridine.
Acide 2-(3-méthoxyphényl)-2-(morpholin-1-yl)acétique : Contient un cycle morpholine au lieu de la pipéridine.
Unicité
L’acide 2-(3-méthoxyphényl)-2-(pipéridin-1-yl)acétique est unique en raison de la présence du cycle pipéridine, qui peut influencer ses propriétés pharmacocinétiques et pharmacodynamiques, conduisant potentiellement à des activités biologiques différentes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C14H19NO3/c1-18-12-7-5-6-11(10-12)13(14(16)17)15-8-3-2-4-9-15/h5-7,10,13H,2-4,8-9H2,1H3,(H,16,17) |
Clé InChI |
VMXXUGIFXZDINA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(C(=O)O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)
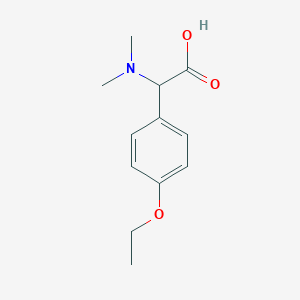

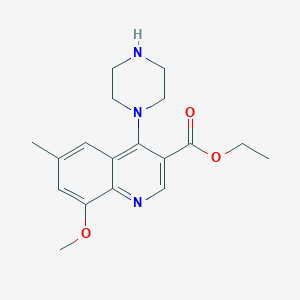
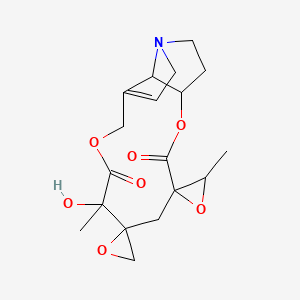


![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)
